Dextilidine
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Overview
Description
Dextilidine is an organic compound classified as an aralkylamine. It is an ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate with S configuration at the carbon bearing the phenyl group and R configuration at the carbon bearing the dimethylamino group . This compound is one of the enantiomers of the opioid analgesic tilidine, which is a racemate comprising equimolar amounts of this compound and its enantiomer, ent-dextilidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The production of tilidine, which contains dextilidine, typically involves large-scale chemical synthesis processes that ensure the correct stereochemistry of the final product .
Chemical Reactions Analysis
Types of Reactions
Dextilidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dextilidine has several scientific research applications, including:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Studied for its analgesic properties as part of the racemic mixture tilidine.
Mechanism of Action
Dextilidine exerts its effects primarily through its conversion to nortilidine, the active metabolite. Nortilidine acts on the opioid receptors in the central nervous system, producing analgesic effects. The molecular targets include the mu-opioid receptors, which are involved in pain modulation and relief .
Comparison with Similar Compounds
Similar Compounds
Tilidine: The racemic mixture containing dextilidine and ent-dextilidine.
Nortilidine: The active metabolite of tilidine.
Other Opioid Analgesics: Compounds such as morphine, codeine, and oxycodone.
Uniqueness
This compound is unique due to its specific stereochemistry and its role as an enantiomer in the racemic mixture tilidine. Unlike other opioid analgesics, this compound’s activity is primarily due to its conversion to nortilidine, which has a distinct mechanism of action involving the mu-opioid receptors .
Properties
CAS No. |
20380-58-9 |
---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1 |
InChI Key |
WDEFBBTXULIOBB-DOTOQJQBSA-N |
SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |
Isomeric SMILES |
CCOC(=O)[C@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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